molecular formula C13H17NO2 B8356583 7-Methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one

7-Methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one

Cat. No. B8356583
M. Wt: 219.28 g/mol
InChI Key: ZWRMRXIGEWRMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589117B2

Procedure details

4-Methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one and 7-methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one are prepared as described in Example 1, starting with 5.4 g of N-isobutyl-3-methylphthalimide in 20 cm3 of methanol and 1.4 g of potassium borohydride. The reaction mixture is stirred at a temperature in the region of 20° C. for 65 hours and is then cooled to a temperature in the region of 0° C. and 10 cm3 of distilled water are added dropwise. The mixture is concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. and the residue is taken up successively in diethyl ether and then in dichloromethane. The precipitate obtained is filtered off and the filtrate is then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue is purified by chromatography under argon pressure (50 kPa) on a column of silica gel (particle size 15-40 μm), eluting with a mixture of cyclohexane/ethyl acetate (70/30 by volume). The fractions comprising each expected product are combined and concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The fractions comprising a mixture of the two expected products are combined and concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue is purified again by chromatography under argon pressure (50 kPa) on a column of silica gel (particle size 15-40 μm), eluting with a mixture of cyclohexane/ethyl acetate (80/20 by volume). The fractions comprising each expected product are combined and concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. 0.74 g of 7-methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one in the form of a white powder (Rf=0.54, thin layer chromatography on silica gel, eluent: cyclohexane/ethyl acetate (50/50 by volume)) and 0.89 g of 4-methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one in the form of a cottony white solid (Rf=0.40, thin layer chromatography on silica gel, eluent: cyclohexane/ethyl acetate (50/50 by volume)) are thus obtained.
Name
N-isobutyl-3-methylphthalimide
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[C:9](=[O:10])[C:8]2=[C:11]([CH3:15])[CH:12]=[CH:13][CH:14]=[C:7]2[C:6]1=[O:16])[CH:2]([CH3:4])[CH3:3].O>CO.[BH4-].[K+]>[CH3:15][C:11]1[CH:12]=[CH:13][CH:14]=[C:7]2[C:8]=1[C:9](=[O:10])[N:5]([CH2:1][CH:2]([CH3:3])[CH3:4])[CH:6]2[OH:16].[CH3:15][C:11]1[CH:12]=[CH:13][CH:14]=[C:7]2[C:8]=1[CH:9]([OH:10])[N:5]([CH2:1][CH:2]([CH3:3])[CH3:4])[C:6]2=[O:16] |f:3.4|

Inputs

Step One
Name
N-isobutyl-3-methylphthalimide
Quantity
5.4 g
Type
reactant
Smiles
C(C(C)C)N1C(C=2C(C1=O)=C(C=CC2)C)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
1.4 g
Type
solvent
Smiles
[BH4-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at a temperature in the region of 20° C. for 65 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4-Methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one and 7-methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one are prepared
ADDITION
Type
ADDITION
Details
are added dropwise
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C.
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography under argon pressure (50 kPa) on a column of silica gel (particle size 15-40 μm)
WASH
Type
WASH
Details
eluting with a mixture of cyclohexane/ethyl acetate (70/30 by volume)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C
ADDITION
Type
ADDITION
Details
The fractions comprising a mixture of the two expected products
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C
CUSTOM
Type
CUSTOM
Details
The residue is purified again by chromatography under argon pressure (50 kPa) on a column of silica gel (particle size 15-40 μm)
WASH
Type
WASH
Details
eluting with a mixture of cyclohexane/ethyl acetate (80/20 by volume)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C

Outcomes

Product
Details
Reaction Time
65 h
Name
Type
product
Smiles
CC=1C=CC=C2C(N(C(C12)=O)CC(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
Name
Type
product
Smiles
CC1=C2C(N(C(C2=CC=C1)=O)CC(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07589117B2

Procedure details

4-Methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one and 7-methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one are prepared as described in Example 1, starting with 5.4 g of N-isobutyl-3-methylphthalimide in 20 cm3 of methanol and 1.4 g of potassium borohydride. The reaction mixture is stirred at a temperature in the region of 20° C. for 65 hours and is then cooled to a temperature in the region of 0° C. and 10 cm3 of distilled water are added dropwise. The mixture is concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. and the residue is taken up successively in diethyl ether and then in dichloromethane. The precipitate obtained is filtered off and the filtrate is then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue is purified by chromatography under argon pressure (50 kPa) on a column of silica gel (particle size 15-40 μm), eluting with a mixture of cyclohexane/ethyl acetate (70/30 by volume). The fractions comprising each expected product are combined and concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The fractions comprising a mixture of the two expected products are combined and concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue is purified again by chromatography under argon pressure (50 kPa) on a column of silica gel (particle size 15-40 μm), eluting with a mixture of cyclohexane/ethyl acetate (80/20 by volume). The fractions comprising each expected product are combined and concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. 0.74 g of 7-methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one in the form of a white powder (Rf=0.54, thin layer chromatography on silica gel, eluent: cyclohexane/ethyl acetate (50/50 by volume)) and 0.89 g of 4-methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one in the form of a cottony white solid (Rf=0.40, thin layer chromatography on silica gel, eluent: cyclohexane/ethyl acetate (50/50 by volume)) are thus obtained.
Name
N-isobutyl-3-methylphthalimide
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[C:9](=[O:10])[C:8]2=[C:11]([CH3:15])[CH:12]=[CH:13][CH:14]=[C:7]2[C:6]1=[O:16])[CH:2]([CH3:4])[CH3:3].O>CO.[BH4-].[K+]>[CH3:15][C:11]1[CH:12]=[CH:13][CH:14]=[C:7]2[C:8]=1[C:9](=[O:10])[N:5]([CH2:1][CH:2]([CH3:3])[CH3:4])[CH:6]2[OH:16].[CH3:15][C:11]1[CH:12]=[CH:13][CH:14]=[C:7]2[C:8]=1[CH:9]([OH:10])[N:5]([CH2:1][CH:2]([CH3:3])[CH3:4])[C:6]2=[O:16] |f:3.4|

Inputs

Step One
Name
N-isobutyl-3-methylphthalimide
Quantity
5.4 g
Type
reactant
Smiles
C(C(C)C)N1C(C=2C(C1=O)=C(C=CC2)C)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
1.4 g
Type
solvent
Smiles
[BH4-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at a temperature in the region of 20° C. for 65 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4-Methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one and 7-methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one are prepared
ADDITION
Type
ADDITION
Details
are added dropwise
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C.
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography under argon pressure (50 kPa) on a column of silica gel (particle size 15-40 μm)
WASH
Type
WASH
Details
eluting with a mixture of cyclohexane/ethyl acetate (70/30 by volume)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C
ADDITION
Type
ADDITION
Details
The fractions comprising a mixture of the two expected products
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C
CUSTOM
Type
CUSTOM
Details
The residue is purified again by chromatography under argon pressure (50 kPa) on a column of silica gel (particle size 15-40 μm)
WASH
Type
WASH
Details
eluting with a mixture of cyclohexane/ethyl acetate (80/20 by volume)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C

Outcomes

Product
Details
Reaction Time
65 h
Name
Type
product
Smiles
CC=1C=CC=C2C(N(C(C12)=O)CC(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
Name
Type
product
Smiles
CC1=C2C(N(C(C2=CC=C1)=O)CC(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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